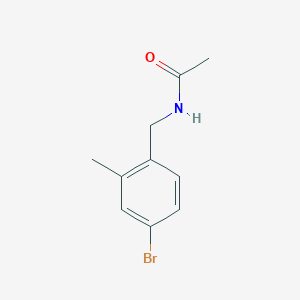

N-(4-bromo-2-methylbenzyl)acetamide

Description

N-(4-bromo-2-methylbenzyl)acetamide (CAS: 614-83-5) is a halogenated acetamide derivative with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol. Structurally, it consists of an acetamide group (-NHCOCH₃) attached to a benzyl moiety substituted with a bromine atom at the para position and a methyl group at the ortho position. This compound is also known as 2-bromo-4-methylacetanilide or N-(2-bromo-4-methylphenyl)acetamide .

Properties

IUPAC Name |

N-[(4-bromo-2-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-5-10(11)4-3-9(7)6-12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRAAZYQKXJDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(4-bromo-2-methylbenzyl)acetamide typically involves the reaction of 4-bromo-2-methylbenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2-methylbenzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods:

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

- N-(4-bromo-2-methylbenzyl)acetamide can undergo nucleophilic substitution reactions at the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

-

Oxidation Reactions:

- The methyl group in the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction Reactions:

- The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux.

Oxidation: Potassium permanganate (KMnO4), water, heat.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether, room temperature.

Major Products Formed:

Substitution: N-(4-substituted-2-methylbenzyl)acetamide.

Oxidation: 4-bromo-2-methylbenzoic acid.

Reduction: N-(4-bromo-2-methylbenzyl)amine.

Scientific Research Applications

Chemistry:

- N-(4-bromo-2-methylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

- It serves as a building block for the synthesis of biologically active molecules, which can be used in the study of enzyme inhibitors and receptor ligands.

Medicine:

- The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

- It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the acetamide group play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Halogen and Alkyl Substituents

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide ()

- Structure : Features a bromophenyl group at position 2 and a methoxyphenyl group.

- Key Differences : The methoxy group (electron-donating) replaces the methyl group in the target compound.

- Relevance: Both compounds share a brominated aromatic ring, but the electronic effects differ due to substituents. The methoxy group may enhance solubility compared to the methyl group.

N-(4-methoxyphenyl)-2-bromoacetamide ()

- Structure : Contains a para-methoxy and ortho-bromo substitution.

- Key Differences : The acetamide is directly attached to the aromatic ring rather than a benzyl group.

- Physical Properties : Molecular weight (244.085 g/mol ) is higher than the target compound, likely due to the methoxy group. Chromatographic data (GC column: DB-5MS, 30 m × 0.25 mm) could serve as a reference for analytical comparisons .

2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()

- Structure : A more complex derivative with allyl, chlorobenzyl, and methoxyphenyl groups.

- Synthesis : Prepared via a multicomponent reaction involving allylamine and acetic acid.

- Physical Data : Melting point (124.9–125.4°C) and spectral data (¹H/¹³C NMR, HRMS) provide benchmarks for characterizing similar acetamides .

Bioactive Acetamide Derivatives

Antimicrobial Acetamides ()

Compounds 47–50 (e.g., N-(3,5-difluorophenyl)acetamide) exhibit strong activity against gram-positive bacteria and fungi.

Analgesic Acetamides ()

N-substituted acetamides like N-(4-hydroxyphenyl)acetamide (paracetamol) show analgesic properties.

Physicochemical and Computational Comparisons

N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide ()

- Molecular Weight : 222.27 g/mol (lower than the target due to the benzothiazole core).

- Lipophilicity : Computed XLogP3 = 1.6 , indicating moderate hydrophobicity. The target’s bromine atom likely increases its lipophilicity (higher logP), affecting membrane permeability .

N-(6-Aminohexyl)acetamide ()

- Solubility : Highly soluble in water and organic solvents. The target’s aromatic substituents may reduce water solubility compared to this aliphatic derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.